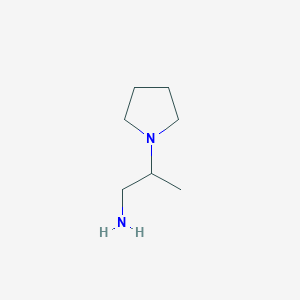
2-Pyrrolidin-1-yl-propylamine
Vue d'ensemble
Description
2-Pyrrolidin-1-yl-propylamine is a chemical compound that is structurally related to pyrrolidine derivatives. Pyrrolidine is a five-membered lactam (a cyclic amide), which is a key structural motif in many pharmaceuticals and organic compounds. The presence of the propylamine group suggests that this compound could be involved in various chemical reactions and may have applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the synthesis of substituted pyrrolidine derivatives has been reported through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones with high yields . Additionally, the reaction of 4-methyl-pyrrolidin-2-ones with n-propylamine has been used to prepare 5-propylimino-pyrrolidin-2-ones, showcasing a method that could potentially be adapted for the synthesis of 2-pyrrolidin-1-yl-propylamine .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be quite diverse. For example, the stereochemistry of certain pyrrolidine derivatives has been characterized by single-crystal X-ray diffraction studies . The molecular structure is crucial as it can influence the biological activity and reactivity of the compound. The presence of the pyrrolidin-1-yl-propylamine moiety could imply a certain degree of steric hindrance and electronic effects that would affect its binding affinity to biological targets or its reactivity in chemical reactions.
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a variety of chemical reactions. For instance, they can undergo functional rearrangements when reacted with n-propylamine, leading to the formation of imino-lactams or pyrrolin-2-ones . Moreover, pyrrolidine derivatives can be used as ligands in coordination chemistry, forming complexes with metals such as cadmium, which can have interesting properties like luminescence or unusual spin-state transitions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on the substituents attached to the core pyrrolidine ring. For example, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is an important property that can affect the compound's solubility and biological activity . The antimicrobial activity of these derivatives has also been evaluated, showing potential as antimycobacterial agents .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 2-Pyrrolidin-1-yl-propylamine is involved in the synthesis of various chemical compounds. For instance, its reaction with chlorinated pyrrolidin-2-ones leads to the formation of 5-propylimino-pyrrolidin-2-ones or 3-pyrrolin-2-ones, showcasing a method for functional rearrangement involving eliminations, substitutions, and double bond shifts (Danieli et al., 2004).
- It has been isolated following the peroxidation of the alkaloid myosmine, suggesting its formation in biological systems and its potential significance in human food and biological matrixes (Zwickenpflug et al., 2016).
Pharmacological and Biomedical Research
- 2-Pyrrolidin-1-yl-propylamine derivatives have been investigated for their pharmacological properties. For instance, certain 1-substituted pyrrolidin-2-one and pyrrolidine derivatives show antiarrhythmic and antihypertensive effects, possibly due to their alpha-adrenolytic properties (Malawska et al., 2002).
- It has been used in the synthesis of compounds with potential as inhibitors of Deoxyribonuclease I (DNase I), which might aid in the discovery of new active inhibitors for therapeutic applications (Ilić et al., 2021).
Material Science and Industrial Applications
- In material science, its derivatives have been studied for their electrophilic properties. For example, the homogeneous electron-transfer reaction between ferrocenium ions and amine-containing compounds like 2-Pyrrolidin-1-yl-propylamine has been explored, which is relevant for understanding catalytic processes in materials chemistry (Torriero et al., 2013).
Other Applications
- In the field of synthetic organic chemistry, 2-Pyrrolidin-1-yl-propylamine is used in various synthesis reactions, such as the creation of 3-(pyrrolidin-1-yl)piperidine, indicating its importance in medicinal chemistry (Smaliy et al., 2011).
Safety And Hazards
Orientations Futures
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, the resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(6-8)9-4-2-3-5-9/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHQLUWDOMXRGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453307 | |
| Record name | 2-Pyrrolidin-1-yl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-1-yl-propylamine | |
CAS RN |
50998-07-7 | |
| Record name | 2-Pyrrolidin-1-yl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



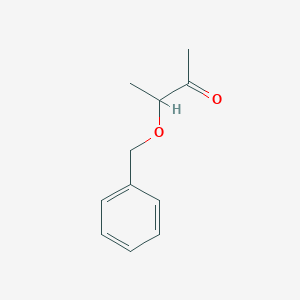
![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)
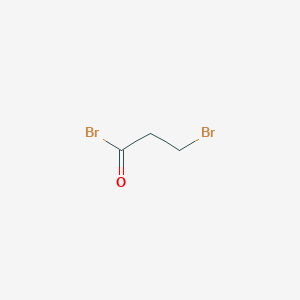
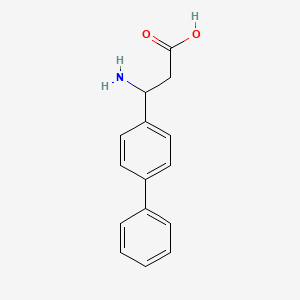
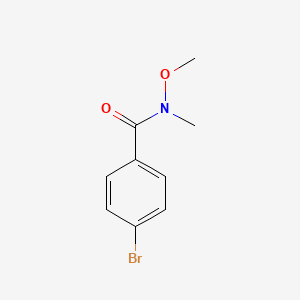
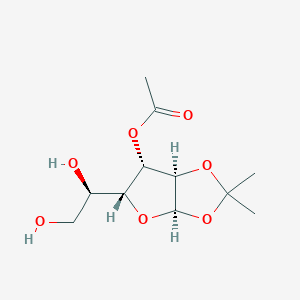
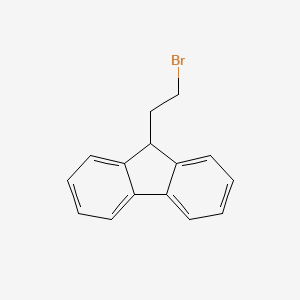
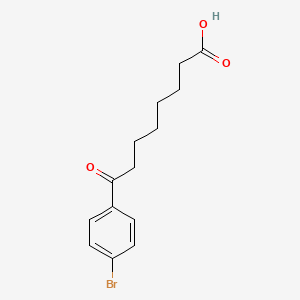
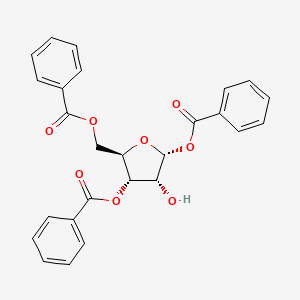
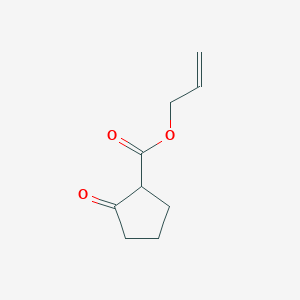
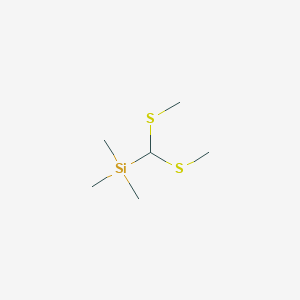
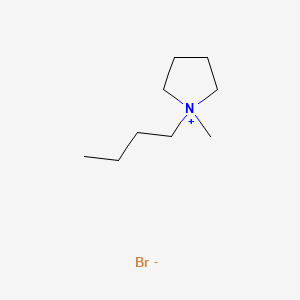
![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)
